Home > Products > Inhibitors/Agonists P236 > Losartan Potassium
Losartan Potassium - 124750-99-8

Losartan Potassium

Catalog Number: EVT-273737
CAS Number: 124750-99-8
Molecular Formula: C22H22ClKN6O
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Losartan Potassium is an angiotensin II receptor antagonist, specifically targeting the type AT1 receptor. [] It is a non-peptide molecule, classified as a white to off-white free-flowing crystalline powder. [] Losartan Potassium is freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents. [] This compound plays a significant role in scientific research, particularly in studies related to hypertension, heart failure, and diabetic nephropathy.

Future Directions
  • Drug Repositioning: Investigating the potential of Losartan Potassium for alternative therapeutic applications, such as its potential as a sleep-inducing agent based on observations of drowsiness as a side effect. []

Compound Description: Losartan Carboxylic Acid is the active metabolite of Losartan Potassium (Cozaar). [] It is formed by the oxidation of the 5-hydroxymethyl group on the imidazole ring of Losartan. [] Like Losartan, it is an angiotensin II receptor (type AT1) antagonist and exhibits antihypertensive effects. [, ]

Relevance: Losartan Carboxylic Acid is a key metabolite of Cozaar and contributes significantly to its pharmacological activity. It shares a similar structure and mechanism of action with Cozaar, both targeting the AT1 receptor to block the effects of Angiotensin II. [, ]

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker used as an antihypertensive agent. [] It works by relaxing blood vessels, allowing blood to flow more easily.

Relevance: Amlodipine is combined with Losartan Potassium (Cozaar) in a fixed-dose combination therapy known as Cozaar XQ for treating essential hypertension. [] While both drugs have antihypertensive effects, they achieve this through different mechanisms.

Leflunomide

Compound Description: Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) primarily used to treat rheumatoid arthritis. []

Relevance: Studies have investigated the combined use of Leflunomide and Losartan Potassium (Cozaar) for treating IgA nephropathy. [] The research suggests that this combination therapy might offer enhanced benefits in reducing proteinuria compared to Cozaar alone. []

Sulodexide

Compound Description: Sulodexide is a mixture of glycosaminoglycans with antithrombotic and profibrinolytic properties. It is used to treat various vascular disorders. [, ]

Relevance: Research comparing Sulodexide to Losartan Potassium (Cozaar) in patients with early diabetic nephropathy found both treatments similarly effectively reduce urinary albumin excretion rates. [] This suggests that Sulodexide could be a potential alternative treatment for this condition. []

Melatonin

Compound Description: Melatonin is a hormone naturally produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and has been studied for its potential cardiovascular effects. [, ]

Relevance: Studies have explored combining Melatonin with Losartan Potassium (Cozaar) in treating hypertension, particularly in elderly patients. [] Results indicate that this combination might offer improved blood pressure control and positively impact hemodynamic rhythms compared to Cozaar alone. []

Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. [, ] Like Losartan (Cozaar), it affects the renin-angiotensin system but acts by inhibiting the formation of angiotensin II. []

Renitec (Enalapril)

Compound Description: Renitec is the brand name for Enalapril, an ACE inhibitor used to treat hypertension and heart failure. [, ]

Relevance: Studies have compared the effects of Renitec (Enalapril) and Cozaar on cerebral autoregulation in hypertensive patients. [] While both drugs demonstrated positive effects on blood pressure regulation, differences in their influence on sympathetic nervous system activity and cerebral blood flow dynamics were observed. [] This highlights the distinct pharmacological profiles and potential clinical implications of these two antihypertensive agents.

Monopril (Fosinopril)

Compound Description: Monopril is the brand name for Fosinopril, another ACE inhibitor like Enalapril. It is used for similar indications, including hypertension and heart failure. [, ]

Relevance: Research has investigated the effects of Monopril (Fosinopril) and Cozaar, both individually and in combination, on various aspects of hypertension and related conditions. [, ] Studies have explored their impact on gene expression in carotid smooth muscle, myocardial remodeling, and renal function in different experimental models. [, ] These comparisons provide insights into the similarities and differences between these two classes of drugs, ACE inhibitors, and Angiotensin II receptor blockers, in managing hypertension and its complications.

Compound Description: Nifedipine is a calcium channel blocker, similar to Amlodipine, used as an antihypertensive agent. [, ]

Relevance: Nifedipine is often used as a comparator drug in studies evaluating the efficacy and safety of Cozaar in treating hypertension and its related organ damage. [, ] These comparative studies help establish the therapeutic profile of Cozaar in the context of existing treatment options for hypertension.

Astragaloside

Compound Description: Astragaloside is a natural compound extracted from the Astragalus root, a traditional Chinese medicine herb. It has shown potential renoprotective properties. []

Relevance: Studies have investigated the combined effects of Astragaloside and Cozaar in treating chronic renal failure (CRF) in rat models. [] Findings suggest that combining these agents might offer enhanced renoprotective effects compared to Cozaar alone, potentially through synergistic mechanisms involving the inhibition of profibrotic factors. []

Compound Description: Salvianolate, similar to Astragaloside, is derived from a traditional Chinese medicine herb, Salvia miltiorrhiza. It has demonstrated antioxidant and anti-inflammatory properties, making it a subject of interest in renal disease research. []

Relevance: Research has explored the combined use of Salvianolate and Cozaar in managing chronic renal failure (CRF). [] These studies suggest that combining Salvianolate with Cozaar might provide additive or synergistic benefits in protecting against renal injury, potentially by modulating inflammatory pathways and reducing oxidative stress, in addition to the antihypertensive effects of Cozaar. []

Metformin

Compound Description: Metformin is a widely used antidiabetic medication known for its insulin-sensitizing effects. It is commonly employed to manage type 2 diabetes. []

Relevance: While Metformin is not directly structurally related to Cozaar, it is often used as a comparator drug in studies investigating the effects of Cozaar on insulin resistance. [] These studies aim to understand if Cozaar, in addition to its antihypertensive effects, might offer beneficial metabolic effects by improving insulin sensitivity, similar to Metformin.

Source

Losartan potassium was first synthesized in the late 1980s by scientists at the pharmaceutical company Merck. It was subsequently developed and marketed under various brand names, with its approval by the U.S. Food and Drug Administration occurring in 1995. The compound is derived from the imidazole class of compounds and has been included in numerous pharmacopoeias worldwide, reflecting its established therapeutic use .

Classification

Losartan potassium falls under the category of antihypertensive agents, specifically as an angiotensin II receptor blocker (ARB). This classification is critical for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

The synthesis of losartan potassium involves several key steps, primarily focusing on the formation of the active pharmaceutical ingredient from its precursors.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with trityl losartan, which is produced through a series of reactions involving various intermediates such as 2-n-butyl-4-chloro-5-hydroxymethyl-1-[((2′-triphenylmethyltetrazole-5-yl)biphenyl-4-yl)methyl] imidazole.
  2. Refluxing Process: The trityl losartan is refluxed in a mixture of methanol and tetrahydrofuran in the presence of catalytic acid (e.g., hydrochloric acid) for approximately 18 hours. This step facilitates the conversion into losartan potassium by reacting with potassium salts like potassium tertiary butoxide .
  3. Isolation: After completion, the reaction mass is concentrated, cooled to precipitate losartan potassium, and filtered out. The product is then washed with chilled isopropyl alcohol to remove impurities and dried under vacuum .
  4. Purification: The final product undergoes crystallization to obtain polymorphic forms, which are essential for ensuring consistent pharmacological properties .
Molecular Structure Analysis

Losartan potassium has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

The chemical reactivity of losartan potassium is pivotal for its synthesis and therapeutic efficacy.

Reactions and Technical Details

  1. Formation Reaction: The primary reaction involves the nucleophilic substitution where trityl losartan reacts with potassium hydroxide in methanol to yield losartan potassium.
  2. Detritylation: This step is crucial as it removes the trityl protecting group using strong acids like hydrochloric acid or sulfuric acid, allowing for the formation of the active drug .
  3. Crystallization: Losartan potassium can exist in multiple polymorphic forms, which can be generated through controlled cooling and solvent manipulation during synthesis.
Mechanism of Action

Losartan potassium acts primarily by inhibiting the angiotensin II type 1 receptor.

Process and Data

  1. Receptor Binding: Upon administration, losartan binds to angiotensin II receptors located on vascular smooth muscle cells.
  2. Inhibition of Vasoconstriction: By blocking these receptors, losartan prevents vasoconstriction induced by angiotensin II, leading to decreased blood pressure.
  3. Diuretic Effect: Additionally, it promotes renal excretion of sodium and water, further aiding in blood pressure reduction .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of losartan potassium is essential for its formulation and stability.

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 170–172 °C
  • Solubility: Soluble in methanol; slightly soluble in water .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Typically formulated at a pH range conducive to stability (around neutral) during pharmaceutical preparations .
Applications

Losartan potassium's primary application lies within the medical field as an antihypertensive agent.

Scientific Uses

  1. Hypertension Treatment: It is primarily prescribed for managing high blood pressure.
  2. Heart Failure Management: Losartan has also been utilized in treating heart failure due to its vasodilatory effects.
  3. Kidney Protection: It offers renal protective effects in diabetic patients by reducing proteinuria .
  4. Research Applications: Ongoing studies are exploring additional therapeutic uses beyond hypertension management, including potential roles in cardiovascular health and chronic kidney disease.
Introduction to Losartan Potassium

Losartan potassium is a pioneering angiotensin II receptor blocker (ARB) that revolutionized hypertension management upon its introduction. As the first orally active ARB approved by the U.S. Food and Drug Administration (FDA) in 1995, it established a new therapeutic class targeting the renin-angiotensin-aldosterone system (RAAS) [1] [5]. Unlike earlier RAAS-modulating drugs, losartan potassium selectively blocks angiotensin II at its receptor site without inhibiting angiotensin-converting enzyme (ACE), thereby avoiding key limitations of ACE inhibitors [7]. This compound is clinically utilized for hypertension, diabetic nephropathy, stroke risk reduction in left ventricular hypertrophy, and heart failure management, though its therapeutic applications stem directly from its unique molecular properties and mechanism of action [1] [4].

Historical Development and Approval of Angiotensin II Receptor Blockers (ARBs)

The discovery of losartan potassium emerged from decades of RAAS research beginning in the 1930s, when angiotensin's vasoconstrictive properties were first identified. The critical breakthrough came in 1986 when DuPont scientists led by Dr. Robert Dunn secured the patent for losartan after systematic exploration of imidazole derivatives as potential angiotensin II antagonists [5] [9]. This innovation addressed a significant therapeutic gap: the need for RAAS inhibition without the cough and angioedema side effects associated with ACE inhibitors [7].

  • Preclinical Development: Losartan's development represented a paradigm shift from peptide-based angiotensin inhibitors (like saralasin) to non-peptide, orally bioavailable molecules. Early studies demonstrated its ability to lower blood pressure in animal models without affecting bradykinin metabolism, explaining its improved side-effect profile [1] [5].

  • Clinical Milestones: The landmark LIFE (Losartan Intervention For Endpoint reduction) trial demonstrated losartan's superiority over beta-blockers in reducing stroke risk in hypertensive patients with left ventricular hypertrophy [1] [5]. This evidence cemented its clinical value beyond hypertension management. In 1995, Merck & Co. brought losartan to market under the brand name Cozaar®, following FDA approval based on trials showing efficacy in hypertension and diabetic nephropathy [4] [5].

  • Impact on Drug Development: Losartan's success spawned seven additional ARBs (including valsartan and irbesartan) by 2025. Collectively, these agents transformed cardiovascular pharmacotherapy, with losartan remaining the eighth most prescribed medication in the United States as of 2022 [5].

Chemical Classification and Structural Uniqueness of Losartan Potassium

Losartan potassium is chemically designated as 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-5-methanol monopotassium salt (Molecular Formula: C₂₂H₂₂ClKN₆O; Molecular Weight: 461.01 g/mol) [3] [8]. Its architecture features three critical domains:

  • Biphenyl-Tetrazole System: The ortho-substituted biphenyl group with a tetrazole ring at the 2'-position serves as a carboxylate bioisostere. This moiety mimics the tyrosine phenolic group in angiotensin II, enabling competitive displacement of the endogenous peptide from AT₁ receptors [5] [10].

  • Chlorinated Imidazole Core: The 4-chloroimidazole ring provides structural rigidity and enhances receptor affinity. The butyl chain at the 2-position extends into lipophilic receptor pockets, augmenting binding stability [3] [5].

  • Hydroxymethyl Linker: The 5-hydroxymethyl group bridges the imidazole ring to the biphenyl system, optimizing spatial orientation for receptor binding. This alcohol group undergoes metabolic oxidation to form the active carboxylic acid metabolite EXP3174 [1] [3].

  • Potassium Counterion: The potassium salt formulation enhances oral bioavailability (33%) compared to the free acid form [3] [5].

Table 1: Structural Comparison of Key ARBs

ARBCore HeterocycleBioisostereActive Metabolite
LosartanImidazoleTetrazoleEXP3174 (Yes)
ValsartanTetrazoleCarboxylateNo
IrbesartanImidazolinoneTetrazoleNo
CandesartanBenzimidazoleTetrazoleYes (Cilexetil prodrug)

The tetrazole ring's acidity (pKa ~4.9) allows ionic bonding with AT₁ receptor residues, while its planar conformation facilitates π-π stacking interactions. This combination confers 1,000-fold greater selectivity for AT₁ over AT₂ receptors [1] [10].

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Losartan potassium exerts its therapeutic effects through precise, high-affinity blockade of angiotensin II type 1 (AT₁) receptors, fundamentally altering RAAS signaling dynamics [6] [10].

RAAS Pathway Mechanics

The classical RAAS cascade comprises:

  • Renin release from renal juxtaglomerular cells in response to decreased blood pressure, sodium delivery, or sympathetic activation.
  • Angiotensinogen cleavage by renin to form angiotensin I (ATI).
  • ATI conversion to angiotensin II (ATII) via angiotensin-converting enzyme (ACE) and non-ACE pathways (chymase).
  • ATII binding to AT₁ receptors, triggering vasoconstriction, aldosterone release, sodium retention, and sympathetic activation [6] [7].

Table 2: Physiological Effects of ATII and Losartan Counteractions

ATII/AT₁ Activation EffectLosartan Potassium InterventionTherapeutic Outcome
Vascular smooth muscle contractionAT₁ blockade → vasodilationSystolic/diastolic BP reduction
Aldosterone secretionReduced aldosterone → natriuresisPlasma volume decrease
Proximal tubule Na⁺ reabsorptionDecreased Na⁺/H⁺ exchanger activityEnhanced sodium excretion
Norepinephrine releaseInhibition of sympathetic outflowHeart rate stabilization
Cardiac fibroblast activationBlocked hypertrophy signalingReduced ventricular remodeling

Pharmacodynamic Actions

Losartan's RAAS modulation occurs via three interdependent mechanisms:

  • Competitive AT₁ Receptor Antagonism: Losartan reversibly binds the AT₁ receptor's ligand pocket (Ki ≈20 nM), preventing angiotensin II from initiating G-protein signaling. This acutely reduces vasoconstriction and blood pressure within 6 hours [1] [10].

  • Generation of Active Metabolite EXP3174: Hepatic cytochrome P450 metabolism (CYP2C9 > CYP3A4) converts ~14% of losartan to EXP3174. This carboxylated metabolite has 10–40 times greater AT₁ affinity than losartan and functions as a non-competitive ("insurmountable") antagonist, providing sustained 24-hour receptor blockade despite its 6–9 hour half-life [1] [3] [5].

  • AT₂ Receptor Mediated Effects: By displacing angiotensin II from AT₁ receptors, losartan indirectly increases angiotensin II availability for AT₂ receptor binding. AT₂ activation counterbalances AT₁ effects through vasodilatory nitric oxide and bradykinin production [6] [7].

Renal and Cardiovascular Protection

Beyond blood pressure control, losartan potassium modifies disease pathophysiology through organ-specific RAAS effects:

  • Diabetic Nephropathy: Glomerular AT₁ blockade reduces intraglomerular pressure and podocyte damage. Proteinuria decreases by 30–40% in type 2 diabetics through restored podocyte integrity and reduced inflammatory cytokine production [1] [4].

  • Cardiac Remodeling Inhibition: By blocking angiotensin II's pro-fibrotic and hypertrophic signaling in cardiomyocytes, losartan reduces collagen deposition and ventricular wall thickening in hypertension-induced left ventricular hypertrophy (LVH) [1] [5].

  • Uricosuric Effect: Unlike other ARBs, losartan inhibits urate transporter 1 (URAT1) in renal proximal tubules, increasing urinary uric acid excretion by 30–50%. This unique action benefits hypertensive patients with comorbid hyperuricemia [5] [7].

Properties

CAS Number

124750-99-8

Product Name

Losartan Potassium

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1

InChI Key

XQGZJPMNGZVHQC-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Solubility

1mg/mL
4.70e-03 g/L

Synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.